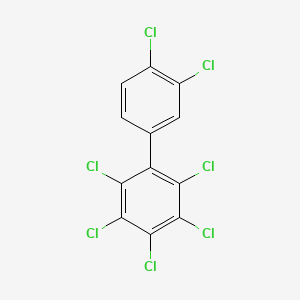

2,3,3',4,4',5,6-Heptachlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-1-4(3-6(5)14)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEDCFVCFDKSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074151 | |

| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41411-64-7 | |

| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03P5STJ2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Ecotoxicology of 2,3,3 ,4,4 ,5,6 Heptachlorobiphenyl and Its Metabolites Excluding Clinical Human Data

Molecular and Cellular Interaction Mechanisms of Highly Chlorinated PCBs

Highly chlorinated polychlorinated biphenyls (PCBs), including 2,3,3',4,4',5,6-heptachlorobiphenyl (PCB 189), exert their toxicity through a variety of molecular and cellular mechanisms. These compounds are lipophilic, meaning they can readily accumulate in the fatty tissues of organisms. nih.gov The specific mechanisms of toxicity can vary depending on the congener. nih.gov

A primary mechanism for dioxin-like PCBs is the activation of the Aryl Hydrocarbon Receptor (AhR), which leads to altered gene expression. nih.govuiowa.edu However, non-dioxin-like PCBs can operate through other pathways, such as disrupting calcium signaling and interfering with hormone receptors. frontiersin.org Research suggests that highly chlorinated PCBs may have more pronounced effects on neurodevelopment and thyroid hormone regulation compared to their less chlorinated counterparts. frontiersin.org

At the cellular level, PCBs can interfere with crucial processes. For instance, they can disrupt the organization of the microtubule network within cells, which can alter the internal structure and function of the cell. nih.gov Furthermore, PCBs can impact cell-to-cell communication, particularly the communication between different cell types within a tissue. nih.gov Some studies indicate that highly chlorinated PCBs can induce cell death at higher concentrations. researchgate.net

The interaction of PCBs with cellular components is influenced by their physicochemical properties, such as their lipophilicity and molecular structure. ratcatinc.com These properties determine how a specific PCB congener will interact with cellular membranes, receptors, and enzymes, ultimately dictating its toxic effects.

Receptor-Mediated Effects (e.g., Aryl Hydrocarbon Receptor (AhR) interactions, nuclear receptor activation)

A significant aspect of the toxicity of this compound and other "dioxin-like" PCBs is their ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR). nih.govuiowa.edu The AhR is a ligand-activated transcription factor that, upon binding with a PCB molecule, translocates from the cytoplasm to the nucleus of the cell. uiowa.edu In the nucleus, it forms a complex with other proteins and binds to specific DNA sequences, altering the transcription of a wide range of genes. uiowa.edu This can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes. nih.gov

The activation of the AhR by certain PCB congeners is a key initiating event in their toxic action, leading to a variety of adverse outcomes such as immunotoxicity, reproductive toxicity, and carcinogenicity. uiowa.edufrontiersin.org The planar or "dioxin-like" structure of some PCBs allows them to fit into the binding pocket of the AhR. frontiersin.org

Beyond the AhR, research suggests that PCBs can interact with other nuclear receptors as well. mdpi.com In silico studies have shown that various PCB congeners have the potential to bind to several human nuclear receptors, including the estrogen receptor, progesterone (B1679170) receptor, androgen receptor, and thyroid hormone receptors. mdpi.com While the binding affinity of PCBs to these receptors may be lower than that of the natural ligands, these interactions can still disrupt normal endocrine function. mdpi.com The ability of PCBs to act as endocrine-disrupting chemicals is a major area of concern in ecotoxicology. mdpi.com

| Receptor | Potential Interaction with PCBs | Reference |

| Aryl Hydrocarbon Receptor (AhR) | Dioxin-like PCBs are potent agonists, leading to altered gene expression. | nih.govuiowa.edu |

| Estrogen Receptor | Some PCB congeners may bind to and interfere with estrogen signaling. | mdpi.com |

| Progesterone Receptor | In silico studies suggest potential binding and disruption. | mdpi.com |

| Androgen Receptor | Potential for interaction and disruption of androgen signaling. | frontiersin.orgmdpi.com |

| Thyroid Hormone Receptors | Some PCBs may interfere with thyroid hormone transport and signaling. | frontiersin.orgmdpi.com |

Endocrine System Modulation Research (e.g., thyroid hormone system interference mechanisms in animal models)

Research in animal models has demonstrated that highly chlorinated PCBs, such as this compound, can significantly interfere with the endocrine system, particularly the thyroid hormone system. frontiersin.org These compounds can disrupt the delicate balance of thyroid hormones, which are crucial for normal growth, development, and metabolism.

One of the primary mechanisms of interference is the competition of PCBs and their hydroxylated metabolites with the natural thyroid hormone, thyroxine (T4), for binding sites on transport proteins like transthyretin. This can lead to reduced levels of circulating thyroid hormones.

Furthermore, PCBs can affect the metabolism of thyroid hormones in the liver by inducing enzymes that are involved in their breakdown and elimination. This can further contribute to a state of hypothyroidism. The disruption of thyroid hormone homeostasis can have profound effects on various physiological processes, especially during critical developmental windows.

Immunological Pathway Perturbations (mechanistic studies in non-human systems)

The immunotoxic effects of PCBs are a significant concern, and mechanistic studies in non-human systems have begun to unravel the underlying pathways. Activation of the Aryl Hydrocarbon Receptor (AhR) by dioxin-like PCBs is a key mechanism leading to immunosuppression. uiowa.edu This activation can alter the function of various immune cells, including lymphocytes and natural killer cells.

In some non-human models, exposure to certain PCBs has been shown to trigger inflammatory responses. For example, studies in zebrafish have indicated that exposure to brominated biphenyls, which share structural similarities with PCBs, can induce the expression of inflammatory cytokines and chemokines. mdpi.com This suggests that PCBs could potentially activate inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. mdpi.com

The immunomodulatory effects of PCBs can lead to an increased susceptibility to infections and may also play a role in the development of autoimmune diseases. The specific immunological perturbations can vary depending on the PCB congener, the dose, and the species being studied.

Neurotoxicological Mechanisms (e.g., effects on dopaminergic cells in in vitro models)

In vitro studies using cell culture models have provided insights into the neurotoxicological mechanisms of PCBs. nih.gov One of the key findings is the effect of certain PCB congeners on dopaminergic cells. nih.gov Dopamine (B1211576) is a critical neurotransmitter involved in motor control, motivation, and reward.

Research using PC12 cells, a cell line derived from a rat adrenal gland tumor that is often used as a model for neurons, has shown that some PCB congeners can decrease the dopamine content within these cells. nih.gov The structure-activity relationships from these studies indicate that congeners with chlorine substitutions in the ortho- or ortho- and para-positions are particularly potent in this regard. nih.gov

The proposed mechanism for this effect involves the inhibition of dopamine uptake into the cells. ratcatinc.com This disruption of dopamine regulation could contribute to the neurobehavioral changes observed after PCB exposure. ratcatinc.com It is important to note that the neurotoxic actions of PCBs may occur through different mechanisms than their effects on the liver and immune system, which are more closely linked to AhR activation by non-ortho-substituted, dioxin-like congeners. nih.gov

Oxidative Stress and Genotoxicity Mechanisms

PCBs and their metabolites can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. mdpi.comnih.gov ROS can damage cellular components, including lipids, proteins, and DNA.

The generation of ROS by PCBs can occur through various mechanisms. For example, the activation of certain enzymes, such as cytochrome P450s, can lead to the production of ROS as a byproduct of their metabolic activity. researchgate.net Additionally, some PCB metabolites, such as quinones, have been shown to be potent inducers of ROS. nih.gov

The oxidative damage to DNA caused by ROS can lead to genotoxicity, including DNA strand breaks and the formation of micronuclei. nih.gov Studies using the HepG2 cell line, a human liver cancer cell line, have demonstrated that a PCB quinone metabolite can cause significant DNA damage. nih.gov This genotoxicity was found to be associated with increased levels of oxidative DNA damage markers, and the effects could be mitigated by the presence of ROS scavengers. nih.gov This suggests that ROS-induced oxidative DNA damage is a key mechanism underlying the genotoxicity of certain PCB metabolites.

| Finding | Model System | Reference |

| Increased ROS production | HepG2 cells | nih.gov |

| DNA strand breaks | HepG2 cells | nih.gov |

| Increased micronuclei frequency | HepG2 cells | nih.gov |

| Oxidative DNA damage | HepG2 cells | nih.gov |

Structure-Activity Relationships in Mechanistic Ecotoxicology for Heptachlorobiphenyl Congeners

The toxicity of heptachlorobiphenyls is highly dependent on the specific arrangement of chlorine atoms on the biphenyl (B1667301) rings, a concept known as structure-activity relationships (SARs). nih.govnih.gov These relationships are crucial for understanding and predicting the ecotoxicological effects of different congeners.

For dioxin-like toxicity, the planarity of the molecule is a key determinant. Congeners that can adopt a coplanar or planar conformation, allowing them to bind to the Aryl Hydrocarbon Receptor (AhR), are generally more toxic in this regard. The number and position of chlorine atoms in the ortho positions are particularly important. Congeners with no or few ortho-chlorines are more likely to be planar and exhibit dioxin-like toxicity.

In contrast, for neurotoxic effects, the SARs appear to be different. Studies have shown that ortho-substituted PCB congeners are more potent in disrupting dopamine regulation. nih.gov This suggests that the mechanisms underlying neurotoxicity are distinct from those mediating dioxin-like toxicity.

The physicochemical properties of the congeners, such as their lipophilicity and resistance to metabolism, also play a significant role in their toxicokinetics and toxicodynamics. Highly chlorinated congeners, like the heptachlorobiphenyls, are generally more persistent and bioaccumulative.

Environmental Risk Assessment and Remediation Research Approaches

Exposure Assessment Methodologies for Environmental Compartments

Exposure assessment for PCB 187 involves identifying and quantifying its presence in various environmental media and estimating the uptake by organisms. Due to their persistence, PCBs are found globally in soil, sediment, air, and water. researchgate.netnih.gov Research methodologies to assess exposure include:

Environmental Media Monitoring: Systematic collection and analysis of samples from different environmental compartments. Targeted literature searches focusing on PCBs in soil, dust, and indoor and outdoor air are common. nih.gov For instance, studies have shown that while dietary intake is a primary source of PCB exposure for the general population, inhalation can be a significant pathway for more volatile, lower-chlorinated congeners. nih.gov

Biomonitoring: Measuring the concentration of the chemical or its metabolites in biological samples from wildlife and humans. Biomonitoring studies have detected PCB 187 in human blood serum, indicating widespread exposure. ewg.org Data from such studies provide a direct measure of the body burden of the contaminant. ewg.org

Food Chain Analysis: Investigating the bioaccumulation and biomagnification of PCB 187 through aquatic and terrestrial food webs. Because PCBs are lipophilic (fat-soluble), they accumulate in the fatty tissues of organisms and become more concentrated at higher trophic levels. nih.gov People are generally exposed by consuming contaminated fish, meat, or dairy products. nih.gov

Table 2: Biomonitoring Data for PCB 187 in Human Samples

| Study Group | Detection Rate | Geometric Mean (in blood serum) | Source |

| EWG/Commonweal | 35 of 35 people | 1.61 ng/g (lipid weight) | ewg.org |

| CDC Biomonitoring | 1,815 of 4,821 people | 5.55 ng/g (lipid weight) | ewg.org |

Research on Environmental Risk Characterization Models for POPs

Environmental risk characterization integrates hazard and exposure data to estimate the probability and magnitude of adverse effects in ecosystems. For POPs like PCB 187, several modeling approaches are used:

Fate and Transport Models: These models predict how a chemical moves through and persists in the environment. nih.gov They are crucial for understanding the distribution of POPs in various environmental compartments and for forecasting future trends based on emission levels. nih.govmdpi.com Factors like water solubility, vapor pressure, and partitioning coefficients (e.g., Log Kow) are key inputs for these models. oup.com

Fuzzy Logic Models: Some researchers have developed models based on fuzzy logic to evaluate the environmental risk of POPs in specific ecosystems, such as aquatic environments. nih.gov These models can incorporate expert judgment and handle the uncertainty often present in environmental data. nih.gov

Toxic Equivalency (TEQ) Models: For "dioxin-like" PCBs, the Toxic Equivalency Factor (TEF) approach is a widely used risk assessment tool. researchgate.net This model compares the toxicity of individual congeners to that of the most potent dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). By assigning a TEF to each congener, the total toxic equivalence of a complex PCB mixture can be calculated, providing a standardized measure of its potential risk. researchgate.netwa.gov

Integrated Risk Assessment Models: These approaches combine human and ecological risk assessments, recognizing shared exposure pathways and biological effects. researchgate.net A "weight of evidence" approach, gathering data from in vitro studies, animal toxicology, and human health studies, is often employed to build a comprehensive risk profile for POPs. researchgate.net

Remediation Technologies and Mitigation Strategies Research (e.g., biodegradation, chemical degradation in contaminated sites)

Research into remediating sites contaminated with PCBs, including 2,3,3',4,4',5,6-Heptachlorobiphenyl, focuses on technologies that can either destroy the compounds or reduce their bioavailability. nih.govfrontiersin.org

Biodegradation: This approach uses microorganisms to break down PCBs. It is often a two-stage process. wikipedia.orgnih.gov

Anaerobic Reductive Dechlorination: In oxygen-free environments like deep sediments, anaerobic bacteria can remove chlorine atoms from highly chlorinated PCBs, converting them into less chlorinated, more easily degradable congeners. wikipedia.orgfrontiersin.orgnih.gov Organisms such as Dehalococcoides have been identified as capable of this process. clu-in.org

Aerobic Degradation: The resulting lower-chlorinated biphenyls can then be broken down further by aerobic bacteria in the presence of oxygen. wikipedia.orgnih.gov These bacteria utilize enzymes in pathways like the biphenyl (B1667301) degradation pathway (BP pathway) to cleave the biphenyl rings, potentially leading to complete mineralization into carbon dioxide and water. wikipedia.org

Chemical Degradation:

Nano-zerovalent iron (nZVI): Research has explored the use of nZVI for the dechlorination of PCBs. These highly reactive nanoparticles can act as a reducing agent to remove chlorine atoms from the biphenyl structure. frontiersin.org

Phytoremediation: This strategy involves using plants to remove, contain, or degrade contaminants in soil and water. frontiersin.org

Activated Carbon Amendment: A key mitigation strategy involves adding activated carbon to contaminated sediments. nih.gov The carbon strongly binds to PCBs, reducing their bioavailability and uptake into the food chain. nih.gov Technologies like SediMite™, which are pellets of activated carbon, provide an in-situ solution that avoids the ecological disruption of dredging. nih.gov

Table 3: Overview of Remediation Research Approaches for PCBs

| Technology/Strategy | Principle | Target Process | Source |

| Bioremediation | Use of microorganisms to break down contaminants. | Degradation of PCB molecules. | wikipedia.orgfrontiersin.org |

| - Anaerobic Dechlorination | Removal of chlorine atoms by anaerobic bacteria. | Conversion of highly-chlorinated PCBs to lower-chlorinated congeners. | nih.gov |

| - Aerobic Degradation | Breakdown of lower-chlorinated PCBs by aerobic bacteria. | Cleavage of the biphenyl structure. | wikipedia.org |

| Chemical Degradation | Use of chemical reagents to transform contaminants. | Dechlorination of PCBs. | frontiersin.org |

| Activated Carbon | Strong binding (sorption) of contaminants to carbon material. | Reduction of bioavailability and food chain uptake. | nih.gov |

Regulatory Frameworks and Policy Implications in Environmental Research

Research on Global and National Environmental Monitoring Programs for POPs

Recognizing the global threat posed by Persistent Organic Pollutants (POPs), including PCBs, extensive monitoring programs have been established at both national and international levels. These programs are essential for understanding the distribution, transport, and temporal trends of these chemicals, and for evaluating the effectiveness of control measures.

The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from POPs. researchgate.net A key component of the convention is the Global Monitoring Plan (GMP), which provides a framework for collecting comparable data on POPs concentrations from all regions of the world. pops.intgreenpolicyplatform.org The GMP utilizes existing national and regional monitoring programs and encourages the establishment of new ones where needed. greenpolicyplatform.org Data is collected from various environmental media, including air, water, and human samples like breast milk and blood. unep.orgtaylorfrancis.com The GMP has been instrumental in identifying changes in POPs concentrations over time and understanding their long-range environmental transport. pops.int

For example, data collected under the GMP has shown declining atmospheric concentrations of some POPs, including PCBs, in Western Europe. taylorfrancis.com In contrast, data from some developing regions remains insufficient, highlighting the need for enhanced capacity building and monitoring infrastructure. taylorfrancis.com The second phase of the GMP, initiated in 2016, expanded to include 42 countries and the analysis of newly listed POPs. unep.org

At the national level, many countries have established their own POPs monitoring programs. In the United States, for example, the EPA and the National Oceanic and Atmospheric Administration (NOAA) conduct long-term monitoring of POPs in various environmental compartments. The U.S. has also been involved in regional monitoring efforts, such as the monitoring of atmospheric deposition of toxic chemicals in the Great Lakes in collaboration with Canada since 1990. epa.gov Canada has its own comprehensive Chemicals Management Plan which includes monitoring and assessment of POPs. canada.ca

The following interactive table summarizes key aspects of major POPs monitoring programs.

| Program | Geographic Scope | Key Monitored Matrices | Primary Objective |

| Global Monitoring Plan (GMP) | Global | Air, Human Milk, Water, Biota pops.intunep.org | Evaluate the effectiveness of the Stockholm Convention pops.int |

| U.S. National Monitoring Programs | National (USA) | Air, Water, Sediment, Biota | Assess trends and inform domestic regulations |

| Great Lakes Monitoring | Regional (USA/Canada) | Air, Water, Biota | Monitor atmospheric deposition and water quality in the Great Lakes epa.gov |

| Arctic Monitoring and Assessment Programme (AMAP) | Regional (Arctic) | Air, Snow, Ice, Biota | Assess the state of the Arctic environment, including POPs contamination canada.ca |

Contributions of Research on PCBs to International Conventions and Protocols (e.g., Stockholm Convention)

Scientific research on PCBs has been a driving force behind the development and implementation of international conventions and protocols aimed at controlling these hazardous chemicals. The Stockholm Convention, in particular, is a direct result of the scientific consensus on the significant risks posed by POPs. researchgate.net

The initial listing of PCBs as one of the original twelve "dirty dozen" POPs under the Stockholm Convention was based on a wealth of scientific evidence regarding their persistence, bioaccumulation, long-range transport, and toxicity. pops.int This body of research demonstrated that PCBs released in one part of the world could travel long distances and accumulate in ecosystems far from their source, posing a threat to both wildlife and human populations globally. epa.gov

Ongoing research continues to inform the implementation and effectiveness evaluation of the Stockholm Convention. pops.int The convention includes a provision for a scientific review process to consider the addition of new POPs. epa.goviisd.org This process relies heavily on the scientific community to provide data and assessments on chemicals that may meet the criteria for listing.

Furthermore, research plays a crucial role in developing and validating the analytical methods and monitoring techniques used in the Global Monitoring Plan. unep.org The scientific community also contributes to the development of technical guidelines for the environmentally sound management of PCB wastes under the Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal. basel.int

The success of the Stockholm Convention is fundamentally linked to the continuous generation of scientific knowledge. This includes research to:

Identify and characterize new and emerging POPs.

Understand the complex environmental fate and transport of these chemicals.

Assess the effectiveness of control measures in reducing environmental concentrations and human exposure.

Develop and promote safer alternatives to POPs.

The collaboration between scientists, policymakers, and international bodies is essential for the continued success of global efforts to protect human health and the environment from the threats posed by PCBs and other POPs.

Emerging Research Areas and Future Directions for 2,3,3 ,4,4 ,5,6 Heptachlorobiphenyl Research

Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling

The accurate detection and quantification of PCB 189 and its metabolites at trace levels are crucial for understanding its environmental distribution and biological effects. Traditional analytical methods often face challenges with sensitivity and selectivity, especially in complex matrices.

Future research is focusing on the development and refinement of advanced analytical techniques. These include:

Two-Dimensional Gas Chromatography (2D-GC): This technique offers enhanced separation capabilities, which is critical for distinguishing between different PCB congeners and their metabolites that might co-elute in single-column systems. clu-in.orgresearchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS provides high sensitivity and specificity, enabling the detection of trace amounts of PCB 189 and its metabolites, even in complex environmental and biological samples. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is increasingly used for its ability to provide highly accurate mass measurements, which aids in the confident identification of unknown metabolites. nih.gov

Solid-Phase Microextraction (SPME): As a sample preparation technique, SPME is gaining traction for its efficiency, reduced solvent use, and ability to pre-concentrate analytes, thereby improving detection limits. researchgate.netmdpi.com

These advanced methods are essential for building a more comprehensive picture of the metabolic pathways of PCB 189 and for identifying novel, potentially toxic metabolites that may have been previously overlooked. nih.govresearchgate.net

Advanced Modeling and Computational Approaches in Toxicokinetics and Toxicodynamics

Computational models are becoming indispensable tools for predicting the behavior of PCB 189 in biological systems and the environment. These in silico approaches can help to fill data gaps and guide further experimental research.

Key areas of development include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are used to predict the biological activity and toxicity of chemicals based on their molecular structure. aiche.orgepa.gov For PCB 189, QSAR can help in predicting its metabolism, receptor binding affinity, and potential for endocrine disruption. aiche.orgepa.gov

Physiologically Based Toxicokinetic (PBTK) Models: PBTK models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. aiche.org These models can be parameterized using data from QSAR and in vitro studies to predict the internal dose of PCB 189 and its metabolites in different tissues.

Molecular Docking: This computational technique is used to predict the binding orientation of a molecule to a target protein, such as a cytochrome P450 enzyme or a nuclear receptor. nih.gov Molecular docking studies can provide insights into the mechanisms of PCB 189 metabolism and toxicity at the molecular level. nih.gov For example, docking studies have been used to explain the preferential metabolism of certain PCB atropisomers by specific CYP enzymes. nih.gov

These modeling approaches, when used in conjunction, can provide a powerful framework for assessing the risks associated with exposure to PCB 189.

Interdisciplinary Research on PCB Dynamics in Complex Ecosystems and Climate Change Interactions

The environmental fate and transport of PCB 189 are influenced by a multitude of interconnected factors, including climate change. An interdisciplinary approach is necessary to understand these complex interactions.

Emerging research in this area is investigating:

Impact of Rising Temperatures: Increased global temperatures can affect the partitioning of PCBs between different environmental compartments (air, water, soil, and biota). ntnu.no Higher temperatures can lead to increased volatilization of PCBs from soil and water into the atmosphere, potentially leading to long-range transport and deposition in remote regions like the Arctic. ntnu.nonih.gov

Changes in Ocean Currents and Ice Cover: Climate change-driven alterations in ocean currents and melting of glaciers and sea ice can remobilize historically deposited PCBs, leading to their re-entry into marine food webs. rsc.orgacs.org

Food Web Dynamics: Shifts in species distribution and food web structure due to climate change can alter the bioaccumulation and biomagnification patterns of PCB 189 in ecosystems. ntnu.norsc.org

Integrated models that couple climate models with contaminant fate and transport models are being developed to predict the future distribution and ecological risks of PCBs under different climate change scenarios. rsc.orgacs.org

Identification of Research Gaps in Environmental Transformation and Long-Term Fate of Highly Chlorinated PCBs

Despite decades of research, significant knowledge gaps remain regarding the environmental transformation and long-term fate of highly chlorinated PCBs like PCB 189.

Key research gaps that need to be addressed include:

Degradation Rates in Different Environmental Compartments: There is a need for more accurate data on the rates of abiotic and biotic degradation of highly chlorinated PCBs in various environmental matrices, such as sediment and soil. oup.com

Formation of Transformation Products: While microbial degradation and metabolism are known to transform PCBs, the full range of transformation products and their environmental persistence and toxicity are not well understood. nih.gov Research is needed to identify and characterize these products, including hydroxylated (OH-PCBs) and methylsulfonyl (MeSO2-PCBs) metabolites. nih.govresearchgate.netnih.gov

Long-Range Transport and Global Cycling: Further research is needed to refine our understanding of the long-range atmospheric and oceanic transport of highly chlorinated PCBs and their ultimate sinks in the global environment. nih.govnih.gov

Addressing these research gaps is crucial for developing effective strategies for managing PCB-contaminated sites and for predicting the long-term ecological risks associated with these persistent pollutants.

Future Research on Mechanistic Ecotoxicology of Persistent PCB Metabolites and Chiral Congeners

The toxicity of PCBs is not solely attributed to the parent compounds. Their metabolites can also exhibit significant biological activity. nih.govresearchgate.net Furthermore, many PCB congeners, including some heptachlorobiphenyls, are chiral, meaning they exist as non-superimposable mirror images called atropisomers. nih.gov

Future research in this area will focus on:

Toxicity of PCB Metabolites: Investigating the specific toxic mechanisms of persistent metabolites, such as OH-PCBs and PCB quinones. nih.govresearchgate.net These metabolites have been shown to induce oxidative stress, disrupt endocrine function, and exhibit neurotoxic effects. nih.govsensusimpact.comnih.gov

Enantioselective Toxicity: Characterizing the differential toxicity of individual atropisomers of chiral PCBs. nih.gov Biochemical processes can lead to the enrichment of one atropisomer over the other in organisms, which can result in enantiomer-specific toxic effects. nih.gov

Atropselective Metabolism: Understanding how different species and even different cytochrome P450 enzymes within an organism metabolize PCB atropisomers at different rates. nih.govsensusimpact.com This enantioselective metabolism can significantly influence the toxicokinetic and toxicodynamic properties of chiral PCBs. nih.govsensusimpact.comnih.gov

常见问题

Basic: What analytical methods are recommended for identifying and quantifying 2,3,3',4,4',5,6-Heptachlorobiphenyl in environmental samples?

Answer:

- Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is the gold standard for congener-specific analysis. Use isotope dilution with -labeled internal standards (e.g., -PCB-190) to correct for matrix effects and recovery losses .

- Reference materials (e.g., neat standards or solutions in hexane at 5–100 µg/mL) are critical for calibration and quality control. Cross-validate results using multiple capillary columns (e.g., DB-5 and DB-17) to resolve co-eluting congeners .

- Detection limits for PCB-190 in EPA Method 1668C are typically 40 pg, ensuring sensitivity for trace-level environmental analysis .

Advanced: How can researchers resolve discrepancies in congener-specific data across studies, particularly for PCB-190?

Answer:

- Standardize nomenclature : PCB-190 is also referred to as this compound (CAS 41411-64-7). Confirm structural identity via retention time alignment with certified standards and mass spectral libraries (e.g., NIST or EPA databases) .

- Address matrix effects : Use cleanup protocols (e.g., sulfuric acid treatment, Florisil column) to remove lipids and other interferents in sediment or biota samples .

- Statistical reconciliation : Apply multivariate analysis to differentiate true environmental variability from methodological artifacts, such as differences in extraction efficiency or ionization suppression .

Basic: What physicochemical properties influence the environmental fate of PCB-190?

Answer:

-

Key properties (experimentally derived or predicted):

Property Value Source Log ~7.2 (high lipophilicity) Vapor pressure ~1.2 × 10 Pa Half-life in water >100 days (persistent) -

Environmental behavior : High Log favors bioaccumulation in fatty tissues. Low vapor pressure limits atmospheric transport, leading to sedimentation in aquatic systems .

Advanced: What experimental designs are optimal for assessing PCB-190’s induction of hepatic enzymes?

Answer:

- In vitro models : Use rat liver microsomes to study CYP450 enzyme induction. Dose-response experiments should include PCB-190 concentrations spanning 0.1–100 µM, with positive controls (e.g., TCDD for AhR activation) .

- Mechanistic studies : Combine transcriptomics (e.g., RNA-seq for CYP1A1/1A2) and metabolomics to map metabolic disruption. Account for co-exposure effects by testing PCB-190 alongside other dioxin-like compounds (e.g., PCB-126) .

- Validation : Compare results to structurally similar congeners (e.g., PCB-189) to isolate the impact of chlorine substitution patterns on toxicity .

Basic: What are common sources of analytical interference when quantifying PCB-190?

Answer:

- Co-eluting congeners : PCB-191 (2,3,3',4,4',5',6-Heptachlorobiphenyl) and PCB-192 (2,3,3',4,5,5',6-Heptachlorobiphenyl) are frequent interferents. Resolve using DB-Octa columns or tandem MS/MS transitions .

- Matrix effects : Lipid-rich samples (e.g., fish tissue) require rigorous cleanup. Gel permeation chromatography (GPC) or saponification reduces false positives .

- Contamination : Use glassware baked at 450°C and avoid PVC materials to prevent cross-contamination from lab plastics .

Advanced: What strategies are effective for synthesizing and purifying PCB-190 for toxicology studies?

Answer:

- Synthetic route : Modify methods for brominated analogs (e.g., 2,3,3',4,4',5,6-Heptabromobiphenyl) by substituting bromine with chlorine via Ullmann coupling. Monitor reaction progress with GC-ECD or NMR .

- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to isolate PCB-190 from byproducts. Confirm purity (>98%) via GC×GC-TOFMS .

- Isotopic labeling : Synthesize -PCB-190 for use as an internal standard in mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。